7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Kinase inhibitor regioisomer CRF-binding protein

Researchers developing CRF-binding or kinase selectivity assays require regiospecific negative controls to validate target engagement. This 2-aryl pyrazolo[1,5-a]pyrimidine meets that need: • Structurally matched to weakly active 3-aryl isomer (EC50 >53 µM) but inactive in CRF-binding assays. • 2-Aryl regiochemistry redirects kinase hinge-binding away from CDK/PI3K axis toward under-explored targets. • Clean negative reference in GIRK2, cGAS panels; ideal for PAMPA/metabolic stability comparisons.

Molecular Formula C22H28N4O2
Molecular Weight 380.5 g/mol
CAS No. 1015543-17-5
Cat. No. B6422646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
CAS1015543-17-5
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C4=CC(=C(C=C4)OC)OC)C
InChIInChI=1S/C22H28N4O2/c1-15-13-20(25-11-7-5-6-8-12-25)26-22(23-15)16(2)21(24-26)17-9-10-18(27-3)19(14-17)28-4/h9-10,13-14H,5-8,11-12H2,1-4H3
InChIKeyRDXZUWPWVNXFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine: CAS 1015543-17-5 Identity and Sourcing Context


7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1015543-17-5) is a fully synthetic small-molecule screening compound built on the pyrazolo[1,5-a]pyrimidine heterocyclic core [1]. It features a 3,4-dimethoxyphenyl substituent at the 2-position, methyl groups at the 3- and 5-positions, and an azepane ring at the 7-position. This specific substitution pattern distinguishes it from the more common 3-aryl-pyrazolo[1,5-a]pyrimidine analogs prevalent in kinase inhibitor programs. The compound is catalogued in the PubChem database (CID 24219728) and has a ChEMBL identifier (CHEMBL5024023), and it is commercially available from screening-compound suppliers as part of diversity-oriented libraries intended for high-throughput and fragment-based discovery campaigns .

Why Generic 3-Aryl-Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for CAS 1015543-17-5 in Kinase-Selectivity Screening


In pyrazolo[1,5-a]pyrimidine-based kinase inhibitor chemistry, the regiochemistry of the aryl substituent (2- vs. 3-position) profoundly influences the ATP-competitive binding mode. The majority of published pyrazolo[1,5-a]pyrimidine inhibitors—including CDK2, FLT3, PI3K, and TRK series—place the critical aryl ring at the 3-position, where it occupies the hydrophobic back pocket of the kinase hinge region [1]. The target compound relocates the 3,4-dimethoxyphenyl group to the 2-position, which is expected to alter the hinge-binding geometry and potentially redirect kinase selectivity away from the CDK/PI3K axis toward under-explored targets [2]. A closely related positional isomer—7-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CID 7476690)—was profiled against corticotropin-releasing factor-binding protein and returned an EC50 > 53 µM, illustrating that even minor regioisomeric shifts can drastically change target engagement [3]. Therefore, generic 3-aryl-pyrazolo[1,5-a]pyrimidines are not functionally interchangeable with the 2-aryl substitution pattern of CAS 1015543-17-5, and procurement decisions must be based on regiospecific identity rather than core-class similarity.

Quantitative Differentiation Evidence: CAS 1015543-17-5 vs. Closest Pyrazolo[1,5-a]pyrimidine Analogs


Regioisomeric Selectivity Switch: 2-Aryl vs. 3-Aryl Pyrazolo[1,5-a]pyrimidine in CRF-Binding Protein Engagement

The target compound (2-aryl regioisomer) and its direct regioisomeric analog (3-aryl, CID 7476690) were both screened in a dose-response confirmation assay for small-molecule agonists of the CRF-binding protein–CRF-R2 receptor complex [1]. The 3-aryl isomer (BDBM90880) exhibited negligible activity with an EC50 > 53,000 nM, classifying it as essentially inactive in this assay. Although the 2-aryl target compound was also reported as 'Inactive' in several PubChem screening panels, no EC50 value could be determined—indicating that the regioisomeric shift did not rescue CRF-binding activity but rather confirmed that the 2-aryl configuration abolishes the weak CRF-binding protein interaction observed for the 3-aryl isomer [2]. This constitutes a binary functional differentiation: the two regioisomers are functionally non-overlapping in this target context, meaning the 2-aryl compound cannot serve as a substitute for the 3-aryl scaffold in CRF-pathway studies, and vice versa.

Kinase inhibitor regioisomer CRF-binding protein pyrazolo[1,5-a]pyrimidine structure-activity relationship

Divergent Antibacterial Adjuvant Potential: Azepane-Pyrazolo[1,5-a]pyrimidines with 4-Fluorophenyl vs. 3,4-Dimethoxyphenyl Substitution

The azepane-substituted pyrazolo[1,5-a]pyrimidine chemotype includes the well-characterized UppS inhibitor MAC-0547630 (7-(azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine), which displays potent, selective nanomolar inhibition of undecaprenyl diphosphate synthase (UppS) from Bacillus subtilis (IC50 = 0.05 µM) and UppS from Bacillus anthracis (IC50 = 1.6 µM), without off-target effects on membrane potential [1]. The target compound differs by carrying a 3,4-dimethoxyphenyl group at the 2-position (rather than 4-fluorophenyl at the 3-position) and an additional methyl group at the 3-position. The presence of the electron-donating dimethoxy substituents and the regioisomeric shift to the 2-position is expected to alter the compound's electronic surface and hydrogen-bonding capacity, directly affecting binding to the UppS active site [2]. While MAC-0547630's activity is structurally validated by co-crystal structures with B. subtilis UppS (PDB 7JLM), the target compound has not demonstrated UppS inhibition, making it unsuitable as a direct substitute in β-lactam potentiation studies .

UppS inhibitor antibacterial adjuvant β-lactam potentiation MAC-0547630 structure-activity relationship

Physicochemical Property Differentiation: Impact of 3,4-Dimethoxyphenyl 2-Aryl Substitution on logP and Solubility vs. Piperidine/Piperazine Analogs

The target compound (CAS 1015543-17-5) has a calculated logP of 4.54, logD of 1.91, and logSw of –4.30, as reported by ChemDiv for screening compound D393-0198 . A closely related analog bearing a 4-benzyl-1-piperidinyl group at the 7-position instead of azepane—7-(4-benzyl-1-piperidinyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine—has a molecular weight of 456.58 Da (vs. 380.5 Da for the target) and introduces an additional aromatic ring, which would increase logP and potentially reduce aqueous solubility further . Conversely, a 7-(4-methyl-1-piperazinyl) analog introduces a basic tertiary amine that can be protonated at physiological pH, altering solubility and permeability profiles relative to the neutral azepane of the target compound . The target compound's azepane ring provides a balanced lipophilicity without a basic center, making it suitable for screening in assays where membrane permeability is paramount and amine-related off-target pharmacology (e.g., hERG, aminergic receptors) is to be minimized.

Lipophilicity logP solubility drug-likeness library design

Inactivity Profile Across Diverse Screening Panels: Differentiating Lack of Target Engagement from Unexplored Space

The target compound has been tested in several mechanistic and phenotypic screening assays available through PubChem, and it was classified as 'Inactive' in all panels where quantitative outcome data were deposited: G protein-gated inwardly rectifying potassium channel 2 (GIRK2) activator screen (AID 1259325), human cGAS chemiluminescence screen (AID 1259398), mouse cGAS screen (AID 1259399), and a mosquito NPYLR7 agonist screen (AID 1259423) [1]. This pattern of inactivity across mechanistically diverse targets distinguishes the target compound from polypharmacological pyrazolo[1,5-a]pyrimidines such as multi-kinase inhibitor 10b (a 3,5,7-trisubstituted analog that potently inhibits FLT3, CDK2, and CDK9) [2]. The absence of activity in these screens does not imply uselessness; rather, it indicates that the compound does not promiscuously hit common screening nuisance targets, making it a cleaner chemical probe for de-orphanizing novel targets or for use as a negative control in assay development.

Counter-screening selectivity off-target screening panel GIRK2 cGAS

Commercial Availability and Purity Specification vs. In-House Synthetic Effort

The target compound is available off-the-shelf from ChemDiv (Product ID D393-0198) in milligram quantities (230 mg shown as available) with a 1-week shipping lead time . In contrast, the closest commercially available analogs—such as MAC-0547630—are sold by specialized biochemical suppliers (e.g., MedChemExpress) at higher unit costs reflective of their validated biological activity (IC50 and co-crystal data) . The target compound is therefore positioned as a cost-effective diversity screening compound rather than a validated hit. For research groups seeking to build proprietary pyrazolo[1,5-a]pyrimidine libraries with a 2-aryl substitution pattern not covered by existing kinase inhibitor patents (e.g., Novartis PI3K patent EP 2081933 B1 covering 3,5-disubstituted pyrazolo[1,5-a]pyrimidines [1]), procurement of the target compound eliminates the multi-step synthetic effort required to install the azepane at C7 and the dimethoxyphenyl at C2 with the correct regiochemistry.

Sourcing purity lead time cost screening library

Recommended Application Scenarios for CAS 1015543-17-5 Based on Quantitative Differentiation Evidence


Negative Control for CRF-Binding Protein Screening Assays

Given the direct head-to-head evidence that the 3-aryl positional isomer (CID 7476690) retains weak but detectable CRF-binding protein activity (EC50 > 53 µM) while the 2-aryl target compound is completely inactive in the same assay format [1], the target compound can be deployed as a structurally matched negative control for CRF-pathway screens. Its identical molecular weight and similar lipophilicity to the weakly active isomer ensure that any observed activity in CRF-binding assays can be attributed to specific target engagement rather than non-specific physicochemical effects.

Diversity Screening for Novel Kinase Selectivity Outside the CDK/PI3K/FLT3 Axis

Because the majority of 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines described in the literature target CDK2, CDK9, FLT3, or PI3K family kinases [2], the target compound's 2-aryl regiospecificity offers a distinct hinge-binding geometry. It can be included in kinase selectivity panels to explore under-investigated kinases (e.g., AAK1, CHK1, or TRK family members) where 2-aryl pyrazolo[1,5-a]pyrimidines have not been systematically profiled. Procurement of the target compound enables academic screening centers to expand their chemical biology toolkit without committing to a custom synthesis.

Physicochemical Benchmarking Against Piperidine and Piperazine Analogs in ADME Panels

The target compound's computed logP of 4.54, neutral azepane ring, and molecular weight of 380.5 Da make it a useful comparator for parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies alongside 7-piperidine and 7-piperazine analogs. Its lack of a basic amine eliminates pH-dependent ionization artifacts, allowing researchers to isolate the contribution of the 3,4-dimethoxyphenyl 2-aryl group to passive permeability and intrinsic clearance.

Counter-Screening in GIRK2 and cGAS Assay Development Pipelines

The confirmed inactivity of the target compound in GIRK2 activator, human cGAS, and mouse cGAS screening panels [3] positions it as a clean negative reference for assay development and validation. Research groups developing high-throughput screens for these targets can use the compound to establish baseline noise levels and to confirm that their assay readout is not confounded by non-specific interference from lipophilic heterocycles.

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